Cas no 896378-91-9 (8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

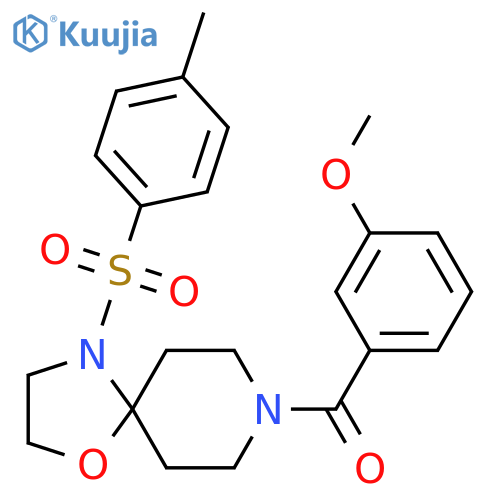

896378-91-9 structure

商品名:8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane

CAS番号:896378-91-9

MF:C22H26N2O5S

メガワット:430.517244815826

CID:5479969

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- (3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone

- 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane

-

- インチ: 1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3

- InChIKey: SVMDQWAEWMAWDU-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC(OC)=C1)(N1CCC2(OCCN2S(C2=CC=C(C)C=C2)(=O)=O)CC1)=O

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2663-0027-5mg |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-40mg |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-3mg |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-10mg |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-10μmol |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-20μmol |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-100mg |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-1mg |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-2μmol |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2663-0027-5μmol |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

896378-91-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

896378-91-9 (8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬